Indopine

Description

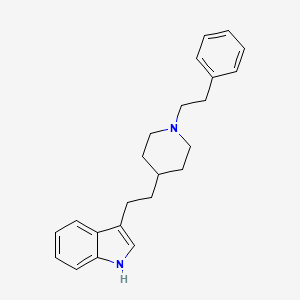

Structure

3D Structure

Properties

CAS No. |

3569-26-4 |

|---|---|

Molecular Formula |

C23H28N2 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole |

InChI |

InChI=1S/C23H28N2/c1-2-6-19(7-3-1)12-15-25-16-13-20(14-17-25)10-11-21-18-24-23-9-5-4-8-22(21)23/h1-9,18,20,24H,10-17H2 |

InChI Key |

PKONSPWBWMIPAF-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1CCC2=CNC3=CC=CC=C32)CCC4=CC=CC=C4 |

Canonical SMILES |

C1CN(CCC1CCC2=CNC3=CC=CC=C32)CCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of Indopine

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Review of the Mechanism of Action of Indopine

This document serves as an in-depth technical guide on the mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound.

Executive Summary

This compound, with the chemical formula C23H28N2, is a recognized chemical compound.[1][2][3] It is systematically named 3-(2-(1-phenethyl-4-piperidyl)ethyl)indole.[1][2] Despite its clear identification and defined chemical structure, a comprehensive review of publicly accessible scientific literature, patent databases, and clinical trial registries reveals a significant lack of detailed information regarding its specific mechanism of action, pharmacological effects, and therapeutic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C23H28N2 | [1][2][3] |

| Molecular Weight | 332.48 g/mol | [1][2] |

| IUPAC Name | 3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole | [1] |

| CAS Number | 3569-26-4 | [2] |

| Appearance | Solid powder (predicted) | [3] |

Known Biological Classifications

As previously mentioned, the NCI Thesaurus categorizes this compound within its ontology. The logical relationship of this classification is depicted in the diagram below.

References

Indopine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indopine (CAS 3569-26-4) is a synthetic compound with the systematic IUPAC name 3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole.[1] Classified as an analgesic agent, its chemical structure suggests a potential interaction with the endogenous opioid system, positioning it as a subject of interest for pain management research. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside detailed, generalized experimental protocols for its potential synthesis and biological evaluation. While specific experimental data on this compound's biological activity is not extensively available in public literature, this document outlines the standard methodologies used for assessing compounds of this class.

Chemical Structure and Identification

This compound possesses a core indole (B1671886) moiety linked to a phenethylpiperidine group. This structural combination is of interest in medicinal chemistry due to the presence of the N-phenethylpiperidine scaffold, which is a common feature in a number of potent opioid analgesics.

Chemical Structure:

Key Identifiers:

| Identifier | Value | Reference |

| CAS Number | 3569-26-4 | [1][2] |

| Molecular Formula | C23H28N2 | [1][2] |

| IUPAC Name | 3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole | [1] |

| InChI Key | PKONSPWBWMIPAF-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CN(CCC1CCC2=CNC3=CC=CC=C32)CCC4=CC=CC=C4 | [1] |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Reference |

| Molecular Weight | 332.48 g/mol | [2][3] |

| Boiling Point | 501.3 °C at 760 mmHg | [2] |

| Density | 1.084 g/cm³ | [2] |

| Refractive Index | 1.611 | [2] |

| Flash Point | 257 °C | [2] |

| Vapor Pressure | 3.51E-10 mmHg at 25°C | [2] |

Proposed Biological Activity and Signaling Pathway

Based on its structural features, particularly the N-phenethylpiperidine motif, this compound is hypothesized to act as an opioid receptor agonist. The primary mechanism of action for such compounds involves binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.

Activation of these receptors, particularly the mu-opioid receptor (MOR), leads to a cascade of intracellular events that ultimately result in analgesia. This includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels. These events hyperpolarize the neuron, reducing its excitability and inhibiting the transmission of pain signals.

Caption: Proposed signaling pathway for this compound's analgesic action.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of two key intermediates: 4-(2-aminoethyl)piperidine and phenethyl bromide, followed by their coupling and subsequent indole synthesis. A plausible synthetic workflow is outlined below.

Caption: A proposed synthetic workflow for this compound.

Detailed Methodologies:

-

Synthesis of 4-(2-Aminoethyl)piperidine (Intermediate 1):

-

Hydrogenation of 4-Pyridineacetonitrile: 4-Pyridineacetonitrile is dissolved in a suitable solvent such as ethanol (B145695) or methanol.

-

A catalyst, typically Raney Nickel or Platinum on carbon, is added to the solution.

-

The mixture is subjected to high-pressure hydrogenation in a Parr apparatus or a similar hydrogenation reactor.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-(2-aminoethyl)piperidine.

-

-

Synthesis of N-Phenethyl-4-(2-aminoethyl)piperidine (Intermediate 4):

-

Reductive Amination: 4-(2-Aminoethyl)piperidine and phenylacetaldehyde (B1677652) are dissolved in a suitable solvent like dichloromethane (B109758) or 1,2-dichloroethane.

-

A reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, is added portion-wise to the stirred solution.

-

The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

-

-

Final Synthesis of this compound:

-

Alkylation: To a solution of N-phenethyl-4-(2-aminoethyl)piperidine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate or sodium hydride is added.

-

A solution of 3-(2-bromoethyl)-1H-indole (prepared from indole-3-ethanol) in the same solvent is added dropwise.

-

The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is cooled to room temperature and poured into water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford this compound.

-

Biological Evaluation Protocols

The following are standard in vivo and in vitro assays to characterize the analgesic properties and mechanism of action of a compound like this compound.

4.2.1. In Vitro Opioid Receptor Binding Assay

This assay determines the affinity of this compound for different opioid receptor subtypes (μ, δ, κ).

-

Materials:

-

Cell membranes expressing recombinant human opioid receptors (μ, δ, and κ).

-

Radioligands specific for each receptor subtype (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69593 for κ).

-

This compound at various concentrations.

-

Naloxone (B1662785) (a non-selective opioid antagonist for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound or naloxone in the assay buffer.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (in the presence of naloxone) from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

4.2.2. In Vivo Analgesic Activity Assays

These assays are performed in animal models (typically mice or rats) to assess the analgesic efficacy of this compound.

-

Hot Plate Test (for central analgesic activity):

-

Acclimatize the animals to the testing room and apparatus.

-

Administer this compound (at various doses) or a vehicle control to different groups of animals.

-

At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Record the latency time for the animal to show a pain response (e.g., licking a paw or jumping).

-

A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

An increase in the latency time compared to the vehicle-treated group indicates an analgesic effect.

-

-

Tail-Flick Test (for spinal analgesic activity):

-

Gently restrain the animal and place its tail over a radiant heat source.

-

Measure the baseline latency for the animal to flick its tail away from the heat.

-

Administer this compound or a vehicle control.

-

At various time points after administration, re-measure the tail-flick latency.

-

An increase in latency indicates analgesia. A cut-off time is employed to prevent injury.

-

-

Acetic Acid-Induced Writhing Test (for peripheral analgesic activity):

-

Administer this compound or a vehicle control to groups of mice.

-

After a set period (e.g., 30 minutes), inject a dilute solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).

-

Immediately after the injection, place the mice in an observation chamber and count the number of writhes over a specific period (e.g., 15-20 minutes).

-

A reduction in the number of writhes in the this compound-treated groups compared to the control group indicates analgesic activity.

-

Conclusion

This compound presents an interesting chemical scaffold for the development of novel analgesic agents. Its structural similarity to known opioid agonists strongly suggests a mechanism of action involving the opioid receptor system. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive pharmacological evaluation of this compound and its analogues. Further research is warranted to elucidate its specific receptor binding profile, in vivo efficacy, and safety profile to determine its therapeutic potential.

Disclaimer: This document is intended for research and informational purposes only. The synthesis and handling of chemical compounds should be performed by qualified professionals in a controlled laboratory setting. The biological assays described should be conducted in accordance with ethical guidelines and regulations for animal research.

References

The Pharmacological Profile of Indopine: A Review of a Chemical Entity

For Immediate Release

Shanghai, China – December 21, 2025 – Indopine, a distinct chemical compound identified by the systematic name 3-(2-(1-phenethyl-4-piperidyl)ethyl)indole and CAS number 3569-26-4, remains a substance of chemical interest but lacks a publicly documented pharmacological profile. Despite its classification in some databases as a potential analgesic and sedative-hypnotic agent, a comprehensive review of scientific literature and patent databases reveals a significant absence of in-depth preclinical or clinical data detailing its mechanism of action, receptor binding affinities, and pharmacokinetic properties.

This compound is a molecule with the chemical formula C₂₃H₂₈N₂.[1] Its structure features an indole (B1671886) nucleus linked to a phenethylpiperidine moiety. While the broader class of indole derivatives has been extensively explored in medicinal chemistry for a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective agents, specific pharmacological data for this compound itself are not available in the public domain.

Similarly, a thorough search for pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, did not yield any specific studies. Understanding these parameters is crucial for the development of any potential therapeutic agent.

The mechanism of action of this compound remains uncharacterized. Investigations into compounds with similar structural motifs, such as phenethylpiperidine derivatives, have revealed a variety of pharmacological activities, often related to interactions with opioid or other central nervous system receptors. However, without specific binding assay data for this compound, any potential targets are purely speculative.

Furthermore, no patents containing specific pharmacological data for this compound could be identified. Patent literature is often a primary source of initial pharmacological findings for novel compounds, and its absence in this case further underscores the lack of development of this compound as a therapeutic candidate.

References

Indopine synthesis and derivatization methods

An In-depth Technical Guide on the Synthesis and Derivatization of the Indolo[3,2,1-jk]carbazole (B1256015) Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolo[3,2,1-jk]carbazole (ICz) core, a planar, rigid, and electron-rich heterocyclic system, has garnered significant attention in the fields of materials science and medicinal chemistry. Its unique photophysical and electronic properties make it an excellent building block for functional organic materials used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] In the realm of drug discovery, the indole (B1671886) nucleus is a well-established pharmacophore found in numerous bioactive compounds.[2][3] The rigidified framework of indolo[3,2,1-jk]carbazole and its derivatives presents a novel scaffold for the design of compounds with potentially high affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the synthetic methodologies for constructing the indolo[3,2,1-jk]carbazole core and the various strategies for its derivatization.

Synthesis of the Indolo[3,2,1-jk]carbazole Core

The construction of the polycyclic framework of indolo[3,2,1-jk]carbazole can be achieved through several synthetic strategies. Key among these are intramolecular C-H activation/C-C bond formation reactions, which offer an efficient and atom-economical approach.

Palladium-Catalyzed Intramolecular C-H Activation

A prevalent and convenient method for the synthesis of the indolo[3,2,1-jk]carbazole core involves a palladium-catalyzed intramolecular C-H activation of an N-arylcarbazole precursor. This approach allows for the formation of the key C-C bond to close the final pyrrole (B145914) ring.

A general workflow for this synthesis is as follows:

-

Preparation of the Precursor: The synthesis begins with the coupling of a carbazole (B46965) with a suitable aryl halide, typically an ortho-haloaryl derivative, via a Buchwald-Hartwig amination or an Ullmann condensation to form the N-arylcarbazole intermediate.

-

Intramolecular C-H Activation: The N-arylcarbazole is then subjected to an intramolecular palladium-catalyzed C-H activation/C-C bond formation reaction to yield the indolo[3,2,1-jk]carbazole.

Flash Vacuum Pyrolysis

An alternative method for the synthesis of the pyrrolo[3,2,1-jk]carbazole core involves the flash vacuum pyrolysis (FVP) of N-(2-nitroheteroaryl)indoles. This method proceeds through the generation of aryl radicals followed by cyclization. An optimized synthetic route to pyrrolo[3,2,1-jk]carbazole using 1-(2-nitrophenyl)indole as a radical generator has been reported to give a 54% overall yield in two steps from indole.[4]

Derivatization Methods

The functionalization of the indolo[3,2,1-jk]carbazole core is crucial for tuning its physicochemical properties for specific applications. Derivatization can be achieved either by functionalizing the starting materials before the construction of the core or by direct modification of the synthesized indolo[3,2,1-jk]carbazole.

Derivatization via Precursor Modification

A versatile strategy for introducing functional groups onto the indolo[3,2,1-jk]carbazole skeleton is to start with substituted carbazole or aryl halide precursors. This allows for the synthesis of a wide range of derivatives with substituents on the benzenoid rings. For example, electron-donating or electron-withdrawing groups can be introduced on the N-aryl core to modulate the electronic properties of the final molecule.[4]

Direct Functionalization of the Indolo[3,2,1-jk]carbazole Core

The indolo[3,2,1-jk]carbazole core can undergo electrophilic substitution reactions. The positions for substitution are dictated by the electron density of the aromatic rings.

Cross-Coupling Reactions for Derivatization

For further functionalization, bromo- or boronic ester-derivatized indolo[3,2,1-jk]carbazoles can be synthesized and subsequently used in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and amino groups.[5]

Quantitative Data

The following tables summarize the reaction yields for the synthesis of the indolo[3,2,1-jk]carbazole core and its derivatives, as reported in the literature.

| Precursor | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-(2-bromoaryl)carbazole | Pd-catalyst | Indolo[3,2,1-jk]carbazole | - | [4] |

| 1-(2-nitrophenyl)indole | Flash Vacuum Pyrolysis (FVP) | Pyrrolo[3,2,1-jk]carbazole | 54 | [4] |

| 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole | Pd(PPh3)4, K2CO3, THF, 85 °C | m-ICzPBI | - | [5] |

| 2-(2-bromophenyl)-1-phenyl-1H-benzimidazole | Pd(PPh3)4, K2CO3, THF, 85 °C | o-ICzPBI | - | [5] |

Note: Specific yield was not provided in the abstract for the Pd-catalyzed cyclization of N-(2-bromoaryl)carbazole.

Experimental Protocols

General Procedure for the Synthesis of Thieno[2′,3′:4,5]pyrrolo[3,2,1-jk]carbazole (A Thieno-analog of the this compound Core)

This procedure for a thieno-analog illustrates the general C-H activation methodology that can be applied to the synthesis of the indolo[3,2,1-jk]carbazole core.

To a solution of the N-arylcarbazole precursor (e.g., 4b, 799 mg, 2.43 mmol, 1 equiv) in a suitable solvent, K₂CO₃ (672 mg, 4.86 mmol, 2 equiv) and a palladium catalyst (e.g., (NHC)Pd(allyl)Cl, 70 mg, 0.122 mmol, 0.05 equiv) are added. The reaction mixture is heated, and the progress is monitored by an appropriate technique (e.g., TLC, GC-MS). Upon completion, the reaction is worked up, and the crude product is purified by column chromatography (e.g., LP/DCM 4%). Further purification can be achieved by recrystallization from a suitable solvent (e.g., cyclohexane) and/or HPLC to yield the final product as a solid.[1][6]

General Procedure for the Synthesis of a Phenyl-derivatized Indolo[3,2,1-jk]carbazole (m-ICzPBI)

In a sealed tube, 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole (1.14 g, 3.26 mmol), 2-(4,4,5,5-tetramethyl-1,3,2-dioxacyclopentane-2-yl) indolo[3,2,1-jk]carbazole (1.12 g, 3.26 mmol), tetrakis(triphenylphosphine)palladium (B116648) (185 mg, 0.16 mmol), K₂CO₃ (20 mL, 2 M), and THF (20 mL) are combined. The atmosphere in the tube is replaced with nitrogen. The reaction mixture is then stirred overnight at 85 °C. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, and the product is isolated and purified.[5]

Signaling Pathways and Biological Activity

While the indolo[3,2,1-jk]carbazole core itself is primarily explored for materials applications, the broader indole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For instance, indole-analogues of the pyrroloazepinone natural product hymenialdisine (B1662288) have been identified as potent protein kinase and cytokine inhibitors, suggesting potential applications in the treatment of Alzheimer's disease and cancer.[7] Furthermore, substituted indoles have been developed as nociceptin (B549756) opioid receptor ligands, HIV-1 fusion inhibitors, and neuroprotective agents.[8][9][10]

The development of indolo[3,2,1-jk]carbazole-based compounds for specific biological targets is an emerging area of research. The rigid and planar nature of this scaffold could be exploited to design potent and selective inhibitors for enzyme active sites or protein-protein interactions that feature planar recognition motifs.

Conclusion

The indolo[3,2,1-jk]carbazole core represents a versatile and promising scaffold for the development of both advanced materials and novel therapeutic agents. Efficient synthetic routes, primarily based on palladium-catalyzed C-H activation, have made this complex heterocyclic system more accessible. The ability to systematically derivatize the core structure allows for the fine-tuning of its electronic, photophysical, and biological properties. Future research in this area is expected to further expand the applications of indolo[3,2,1-jk]carbazole derivatives in both materials science and drug discovery.

References

- 1. Thienopyrrolo[3,2,1-jk]carbazoles: Building Blocks for Functional Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Indole Derivatives from the South Pacific Marine Sponges Rhopaloeides odorabile and Hyrtios sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Indoloazepinone Scaffolds Using Sequential Photochemical and Photocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

Historical research on Indopine's discovery

An in-depth technical guide on the discovery of Indopine, a novel kinase inhibitor for the treatment of RET-mutated cancers.

Abstract

This compound is a potent and selective inhibitor of the rearranged during transfection (RET) proto-oncogene, a receptor tyrosine kinase. Dysregulation of RET signaling, through mutations or fusions, is a key driver in several human cancers, including non-small cell lung cancer and medullary thyroid cancer. This document provides a comprehensive overview of the discovery of this compound, detailing the screening cascade, lead optimization, key experimental data, and the methodologies employed. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor research.

Discovery and Screening Cascade

This compound was identified through a high-throughput screening (HTS) campaign of a diverse chemical library against the wild-type RET kinase domain. The initial hit, a compound designated as IND-001, exhibited moderate potency but poor selectivity and pharmacokinetic properties. A subsequent lead optimization program focused on improving potency, selectivity, and drug-like properties, culminating in the identification of this compound.

The screening workflow involved a multi-step process, beginning with a primary biochemical screen to identify inhibitors of RET kinase activity. Hits from the primary screen were then subjected to a secondary cell-based assay to confirm on-target activity in a cellular context. Promising candidates were then profiled for selectivity against a panel of other kinases and evaluated for their pharmacokinetic properties in rodent models.

Indopine: A Potential CNS Depressant - A Technical Whitepaper for Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available information on Indopine and outlines a hypothetical framework for its development as a Central Nervous System (CNS) depressant. Due to a lack of extensive published preclinical and clinical data on this compound, this guide utilizes established principles of CNS drug discovery and development to project a potential pathway for its investigation.

Introduction to this compound

This compound is a chemical entity identified as 3-(2-(1-phenethyl-4-piperidyl)ethyl)indole.[1] It is classified as a pharmacologic substance, an agent affecting the nervous system, and more specifically, as a sedative and hypnotic.[1] This classification suggests its potential to act as a CNS depressant, a broad class of drugs that slow down brain activity.[2][3] CNS depressants are therapeutically used for conditions such as anxiety, sleep disorders, and seizures.[2][4]

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Systematic Name | 3-(2-(1-phenethyl-4-piperidyl)ethyl)indole |

| Molecular Formula | C23H28N2 |

| Molecular Weight | 332.48 g/mol |

| Stereochemistry | Achiral |

| CAS Number | 3569-26-4 |

Hypothetical Mechanism of Action and Signaling Pathway

The precise mechanism of action for this compound is not yet elucidated in publicly available literature. Many CNS depressants exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[2][3][4] A plausible hypothesis for this compound's mechanism could be its action as a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines and barbiturates. This would lead to an increased influx of chloride ions into neurons, hyperpolarization, and a subsequent decrease in neuronal excitability.

Caption: Hypothetical Signaling Pathway of this compound at the GABA-A Receptor.

Proposed Preclinical Development Workflow

A rigorous preclinical program would be essential to characterize the efficacy and safety of this compound. This would involve a tiered approach, from in vitro characterization to in vivo animal models.

Caption: A Typical Preclinical to IND Submission Workflow.

In Vitro Studies

Initial in vitro experiments would aim to confirm the mechanism of action and determine the potency of this compound.

Experimental Protocols:

-

Receptor Binding Assays: Radioligand binding assays would be conducted using cell membranes expressing different GABA-A receptor subtypes to determine the binding affinity (Ki) of this compound.

-

Electrophysiology: Patch-clamp electrophysiology on cultured neurons or oocytes expressing GABA-A receptors would be used to measure the effect of this compound on GABA-induced chloride currents and determine its functional activity (e.g., EC50).

Table 2: Hypothetical In Vitro Data for this compound

| Assay | Parameter | Hypothetical Value |

| GABA-A Receptor Binding | Ki (nM) | 15 |

| Electrophysiology | EC50 (nM) | 50 |

| Functional Assay | % Potentiation of GABA response | 250% at 100 nM |

In Vivo Efficacy Models

Animal models are crucial for assessing the potential therapeutic effects of this compound.

Experimental Protocols:

-

Locomotor Activity: The effect of this compound on spontaneous locomotor activity in rodents would be measured using open-field tests to assess sedative effects.[5]

-

Elevated Plus Maze: This test would be used to evaluate the anxiolytic potential of this compound by measuring the time spent in the open arms of the maze.

-

Loss of Righting Reflex: The dose of this compound required to induce a loss of the righting reflex in rodents would be determined to assess hypnotic potency (ED50).

Table 3: Hypothetical In Vivo Efficacy Data for this compound

| Animal Model | Endpoint | Hypothetical Result |

| Open-Field Test (Mice) | % Reduction in Locomotion | 60% at 10 mg/kg |

| Elevated Plus Maze (Rats) | % Increase in Open Arm Time | 45% at 5 mg/kg |

| Loss of Righting Reflex (Mice) | ED50 (mg/kg) | 8 |

Safety Pharmacology and Toxicology

A comprehensive safety and toxicology program would be required to identify potential adverse effects.

Experimental Protocols:

-

Cardiovascular Safety: In vivo telemetry in conscious animals would be used to assess the effects of this compound on blood pressure, heart rate, and ECG.

-

Respiratory Safety: Whole-body plethysmography would be employed to measure respiratory rate and tidal volume in rodents following this compound administration.

-

Acute and Repeat-Dose Toxicology: Studies in at least two species (one rodent, one non-rodent) would be conducted to determine the maximum tolerated dose (MTD) and identify any target organ toxicity.

Table 4: Hypothetical Safety Pharmacology and Toxicology Endpoints for this compound

| Study | Key Parameters | Hypothetical Outcome |

| Cardiovascular Telemetry | Blood Pressure, Heart Rate, QT Interval | No significant changes at 3x the efficacious dose |

| Respiratory Plethysmography | Respiratory Rate, Tidal Volume | Mild, transient decrease at 10x the efficacious dose |

| 28-Day Repeat-Dose Toxicology | NOAEL (No-Observed-Adverse-Effect Level) | 30 mg/kg/day (Rat) |

Proposed Clinical Development Plan

Following a successful preclinical program and Investigational New Drug (IND) application, clinical trials would be initiated to evaluate the safety and efficacy of this compound in humans.

Caption: A Standard Phased Approach for Clinical Trials.

Phase I Clinical Trials

The primary objective of Phase I studies would be to assess the safety, tolerability, and pharmacokinetics (PK) of single and multiple ascending doses of this compound in healthy volunteers.

Table 5: Hypothetical Phase I Clinical Trial Design and Endpoints

| Study Design | Population | Primary Endpoints |

| Single Ascending Dose | Healthy Adult Volunteers | Safety and Tolerability (Adverse Events), Pharmacokinetics (Cmax, Tmax, AUC, t1/2) |

| Multiple Ascending Dose | Healthy Adult Volunteers | Steady-State Pharmacokinetics, Safety and Tolerability |

Phase II Clinical Trials

Phase II trials would be designed to evaluate the efficacy of this compound in patients with a specific indication (e.g., generalized anxiety disorder or insomnia) and to determine the optimal dose range.

Table 6: Hypothetical Phase II Clinical Trial Design and Endpoints for Insomnia

| Study Design | Population | Primary Efficacy Endpoint | Secondary Endpoints |

| Randomized, Double-Blind, Placebo-Controlled | Patients with Primary Insomnia | Change from baseline in Latency to Persistent Sleep (LPS) | Wake After Sleep Onset (WASO), Total Sleep Time (TST), Patient-Reported Sleep Quality |

Phase III Clinical Trials

Large-scale, pivotal Phase III trials would be required to confirm the efficacy and safety of this compound in a broader patient population and to provide sufficient data for a New Drug Application (NDA).

Table 7: Hypothetical Phase III Clinical Trial Program Overview

| Number of Trials | Patient Population | Duration | Key Objectives |

| Two | Adults with Chronic Insomnia | 3-6 months | Confirm efficacy and long-term safety, assess for withdrawal and rebound effects |

Conclusion

While there is a significant gap in the publicly available scientific literature regarding the preclinical and clinical development of this compound, its classification as a sedative and hypnotic agent suggests its potential as a CNS depressant. This whitepaper has outlined a hypothetical yet robust framework for the investigation of this compound, from initial in vitro characterization to late-stage clinical trials. Further research is necessary to elucidate its precise mechanism of action and to establish its efficacy and safety profile. The methodologies and data structures presented herein provide a comprehensive roadmap for the potential development of this compound as a novel therapeutic for CNS disorders.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. addictioncenter.com [addictioncenter.com]

- 3. CNS depression: Symptoms, risks, and treatment [medicalnewstoday.com]

- 4. CNS Depressants: How Do They Impact Your Health? [webmd.com]

- 5. Evaluation of analgesic, anti-inflammatory and CNS depressant activities of methanolic extract of Lawsonia inermis barks in mice - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Evaluation of Indopine: A Proposed Exploratory Framework

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature lacks specific preliminary in-vitro studies, detailed experimental protocols, and defined signaling pathways for the compound Indopine. This technical guide, therefore, presents a proposed exploratory framework for the in-vitro investigation of this compound, based on its classification as an analgesic and sedative agent and the known pharmacology of structurally related compounds. The experimental protocols and potential signaling pathways described herein are hypothetical and intended to serve as a foundational template for future research.

Core Compound Information

This compound is a chemical entity with the systematic name 3-(2-(1-phenethyl-4-piperidyl)ethyl)indole. Its basic properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C23H28N2 | PubChem |

| Molecular Weight | 332.48 g/mol | PubChem |

| Pharmacological Class | Analgesic, Sedative, Hypnotic | NCI Thesaurus |

Proposed In-Vitro Experimental Protocols

To elucidate the pharmacological profile of this compound, a series of in-vitro experiments are proposed. These protocols are designed to assess its potential mechanisms of action, target engagement, and effects on cellular signaling.

Receptor Binding Assays

Given its classification and structural similarities to certain CNS-acting agents, initial screening should focus on receptors implicated in analgesia and sedation.

Objective: To determine the binding affinity and selectivity of this compound for opioid and other relevant CNS receptors.

Methodology:

-

Receptor Panels: Utilize commercially available radioligand binding assay panels (e.g., Eurofins SafetyScreen, MilliporeSigma). The primary panel should include mu (µ), delta (δ), and kappa (κ) opioid receptors. Secondary panels could include adrenergic, dopaminergic, serotonergic, and GABAergic receptors to assess off-target effects.

-

Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the human recombinant receptor of interest (e.g., CHO-K1 cells for opioid receptors).

-

Competitive Binding: Incubate varying concentrations of this compound with the receptor-containing membranes and a known radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid, [³H]-DPDPE for δ-opioid, [³H]-U69,593 for κ-opioid).

-

Detection: Following incubation and washing, measure the amount of bound radioligand using liquid scintillation counting.

-

Data Analysis: Calculate the inhibition constant (Ki) for this compound at each receptor by nonlinear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

Objective: To characterize the functional activity of this compound at receptors where significant binding is observed.

Methodology (Example for Opioid Receptors):

-

[³⁵S]GTPγS Binding Assay: This assay measures G-protein activation following receptor agonism.

-

Incubate receptor-expressing cell membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Measure the incorporated radioactivity via scintillation counting.

-

Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) relative to a known full agonist.

-

-

cAMP Accumulation Assay: This assay is suitable for Gαi-coupled receptors, such as opioid receptors, which inhibit adenylyl cyclase.

-

Use a cell line expressing the target receptor (e.g., HEK293 cells).

-

Pre-treat cells with forskolin (B1673556) to stimulate cAMP production.

-

Incubate cells with varying concentrations of this compound.

-

Measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

-

Calculate the IC50 (half-maximal inhibitory concentration) for the inhibition of forskolin-stimulated cAMP accumulation.

-

Neuronal Cell-Based Assays

To understand the effects of this compound in a more physiologically relevant context, assays using neuronal cell lines or primary neurons are recommended.

Objective: To assess the impact of this compound on neuronal excitability and neurotransmitter release.

Methodology:

-

Calcium Imaging:

-

Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass-bottom plates.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Establish a baseline fluorescence reading.

-

Depolarize the cells with a stimulus such as high potassium chloride (KCl) or an electrical field stimulation to open voltage-gated calcium channels.

-

Apply varying concentrations of this compound and measure the change in intracellular calcium concentration in response to the depolarizing stimulus.

-

-

Neurotransmitter Release Assay:

-

Utilize synaptosome preparations from rodent brain tissue (e.g., striatum for dopamine, hippocampus for glutamate).

-

Pre-load synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-dopamine).

-

Stimulate neurotransmitter release with a depolarizing agent.

-

Treat synaptosomes with this compound and measure the amount of released radiolabel by scintillation counting.

-

Potential Signaling Pathways and Visualization

Based on the pharmacology of known analgesics and sedatives, this compound might modulate several key signaling pathways. The following diagrams illustrate hypothetical pathways that could be investigated.

Caption: Hypothetical Gαi-coupled opioid receptor signaling cascade for this compound.

Caption: A logical workflow for the in-vitro characterization of this compound.

Summary and Future Directions

The absence of published in-vitro data for this compound necessitates a structured and hypothesis-driven approach to its investigation. The experimental protocols and potential signaling pathways outlined in this guide provide a comprehensive starting point for researchers. Initial studies should focus on receptor binding and functional assays to identify primary targets and mechanism of action. Subsequent cell-based assays will be critical to understanding its effects on neuronal function. The data generated from these proposed studies will be invaluable for directing future pre-clinical development and elucidating the therapeutic potential of this compound.

Investigating the Analgesic Properties of Indopine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While Indopine is a recognized chemical compound classified as an analgesic and sedative-hypnotic agent, detailed public-domain research, including preclinical and clinical data on its specific analgesic properties, is not extensively available. This guide, therefore, synthesizes information on its chemical nature and extrapolates potential mechanisms and experimental protocols based on the well-established pharmacology of its core structural motifs: the indole (B1671886) and piperidine (B6355638) moieties. This document is intended to serve as a foundational resource for researchers initiating investigations into this compound or similar chemical entities.

Introduction to this compound

This compound, with the chemical name 3-(2-(1-phenethyl-4-piperidyl)ethyl)indole, is a chemical entity registered under CAS number 3569-26-4.[1][2][3][4] Its classification by the National Cancer Institute (NCI) Thesaurus as both an "Analgesic Agent" and a "Sedative and Hypnotic" agent suggests that its pharmacological profile has been considered for pain management and sedation.[3]

The molecular structure of this compound combines an indole nucleus with a piperidine ring, both of which are common pharmacophores in neuropharmacology, particularly in the development of analgesics.[5][6]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 3569-26-4 | [1][2][3][4] |

| Molecular Formula | C23H28N2 | [1][2][3] |

| Molecular Weight | 332.48 g/mol | [1][3] |

| IUPAC Name | 3-(2-(1-phenethyl-4-piperidyl)ethyl)-1H-indole | [2] |

| Synonyms | This compound [INN], Indopinum | [1] |

| Appearance | Solid powder (predicted) | [2] |

| Boiling Point | 501.3°C at 760 mmHg | [1] |

| Density | 1.084 g/cm³ | [1] |

Postulated Mechanism of Analgesic Action

Given the absence of specific mechanistic studies on this compound, a plausible mechanism of action can be hypothesized based on its structural components. The piperidine moiety is a core feature of many potent synthetic opioids, such as fentanyl and its analogs.[7][8][9] These compounds typically exert their analgesic effects by acting as agonists at opioid receptors, particularly the mu-opioid receptor (MOR).[10][11][12]

The indole nucleus is also found in a variety of biologically active compounds, including naturally occurring alkaloids with analgesic properties.[13][14][15][16]

Therefore, it is highly probable that this compound functions as an opioid receptor agonist. The binding of this compound to opioid receptors, likely the mu-opioid receptor, would initiate a signaling cascade that ultimately leads to a reduction in the perception of pain.

Hypothetical Signaling Pathway

A potential signaling pathway for this compound, assuming it acts as a mu-opioid receptor agonist, is depicted below.

References

- 1. This compound | 3569-26-4 [chemnet.com]

- 2. medkoo.com [medkoo.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 3569-26-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. US20110021781A1 - Method for the Preparation of Fentanyl - Google Patents [patents.google.com]

- 8. EP2252149A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]

- 9. US6759059B1 - Fentanyl composition for the treatment of acute pain - Google Patents [patents.google.com]

- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effects of alkaloids on peripheral neuropathic pain: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. conolidine.com [conolidine.com]

- 15. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory and analgesic activities of Neolamarckia cadamba and its bioactive monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Indopine: An Inquiry into its Sedative Effects in Preclinical Animal Models

Disclaimer: While "Indopine" is recognized as a chemical compound and classified as a sedative, a comprehensive review of publicly available scientific literature reveals a significant lack of published research on its sedative effects in animal models. This document serves to report on the available information and the current void in experimental data.

Introduction to this compound

This compound is a chemical compound identified by the CAS number 3569-26-4.[1] Its chemical structure is formally named 3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole, with a molecular formula of C23H28N2.[2][3] The Global Substance Registration System (GSRS) classifies this compound under the category of "Agent Affecting Nervous System" and more specifically as a "Sedative and Hypnotic," indicating its potential pharmacological action on the central nervous system (CNS).[1]

Despite this classification, detailed preclinical studies investigating its sedative, hypnotic, or general CNS depressant activities in vivo are not available in the public domain. This technical guide, therefore, highlights the absence of data required for a full profile on its sedative effects, such as dose-response relationships, efficacy in standard behavioral paradigms, and mechanisms of action.

Quantitative Data Summary

A thorough search for quantitative data from animal models assessing the sedative effects of this compound yielded no specific results. To construct a comparative data table, information from standardized tests is required. For a typical sedative, this would include metrics from the following experimental models:

-

Locomotor Activity: Measurement of the reduction in spontaneous movement.

-

Pentobarbital-Induced Sleep Test: Potentiation of sleep duration or reduction in sleep latency.

-

Elevated Plus Maze: Assessment of anxiolytic and sedative effects at higher doses.

-

Rotarod Test: Evaluation of motor coordination impairment.

In the absence of any published studies on this compound, a data table for these metrics cannot be generated.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. For a compound like this compound, a typical protocol to assess sedative effects in a rodent model would involve the following steps:

-

Animal Model: Specification of species (e.g., Swiss albino mice), weight, and sex.

-

Housing and Acclimatization: Description of environmental conditions and acclimatization period.

-

Drug Preparation and Administration: Details on the vehicle used to dissolve this compound and the route of administration (e.g., intraperitoneal, oral).

-

Experimental Groups: Definition of control (vehicle), positive control (e.g., diazepam), and various this compound dose groups.

-

Behavioral Assay: A step-by-step description of the chosen behavioral test (e.g., Open Field Test) including apparatus dimensions, lighting conditions, and duration of the test.

-

Data Collection and Analysis: Specification of the parameters to be measured (e.g., distance traveled, rearing frequency) and the statistical methods used for analysis.

As no specific studies on this compound are available, a detailed, cited experimental protocol cannot be provided.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways or experimental procedures. However, without knowledge of this compound's mechanism of action or published experimental workflows, any generated diagram would be purely speculative.

For context, a hypothetical experimental workflow for assessing sedative effects could be visualized as follows:

Caption: A generalized workflow for preclinical evaluation of a novel sedative compound.

Similarly, if this compound were found to act on the GABA-A receptor, a common target for sedatives, its signaling pathway might be represented as:

Caption: A hypothetical signaling pathway for this compound acting as a positive allosteric modulator of the GABA-A receptor.

Conclusion

While this compound is cataloged as a sedative, the absence of published preclinical data on its effects in animal models prevents a detailed analysis. The information typically required by researchers, scientists, and drug development professionals—such as quantitative efficacy data, established experimental protocols, and confirmed mechanisms of action—is not currently available in the public scientific literature. Further research and publication are necessary to elucidate the pharmacological profile of this compound as a sedative agent.

References

Early-Phase Pharmacological Research on Indopine: A Technical Overview and Methodological Framework

Disclaimer: Publicly available, in-depth early-phase research data on the pharmacology of Indopine is limited. This document provides a comprehensive overview based on available information and outlines a standard methodological framework for the early-phase investigation of a compound with its characteristics. The experimental protocols, quantitative data, and signaling pathways presented are representative examples for a novel psychoactive indole (B1671886) derivative and should be considered illustrative in the absence of specific studies on this compound.

Introduction to this compound

This compound is an International Nonproprietary Name (INN) for the chemical compound 3-(2-(1-phenethyl-4-piperidyl)ethyl)-indole.[1] As a member of the indole derivative class, a common scaffold in many biologically active compounds including neurotransmitters and pharmaceuticals, this compound is speculated to possess activities related to the central nervous system (CNS), potentially as an analgesic, antipsychotic, or anti-inflammatory agent.[1] However, specific research to confirm these activities and elucidate its pharmacological profile is not widely published.[1]

This guide provides a hypothetical yet standard framework for the early-phase pharmacological evaluation of a compound like this compound, targeting researchers, scientists, and drug development professionals.

Hypothetical Pharmacological Profile and Data

The following tables represent the kind of quantitative data that would be generated in early-phase research for a compound like this compound. The values are illustrative.

Table 1: In Vitro Receptor Binding Affinity

This table summarizes the binding affinity of this compound to various CNS receptors, which is a crucial first step in determining its mechanism of action.

| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |

| Serotonin 5-HT2A | 15 | Radioligand Binding |

| Dopamine D2 | 85 | Radioligand Binding |

| Opioid μ | 250 | Radioligand Binding |

| Adrenergic α1 | 120 | Radioligand Binding |

| Histamine H1 | 300 | Radioligand Binding |

Table 2: In Vitro Functional Activity

This table illustrates the functional activity of this compound at the primary target receptors, determining whether it acts as an agonist, antagonist, or inverse agonist.

| Receptor Target | Functional Assay | EC50 / IC50 (nM) | Activity |

| Serotonin 5-HT2A | Calcium Flux Assay | IC50 = 45 | Antagonist |

| Dopamine D2 | cAMP Inhibition Assay | IC50 = 150 | Antagonist |

Table 3: Early Pharmacokinetic Properties in Rodents

This table provides a summary of key pharmacokinetic parameters of this compound in a rodent model, essential for determining its drug-like properties.

| Parameter | Value | Species | Route of Administration |

| Bioavailability (F%) | 35 | Rat | Oral |

| Half-life (t1/2, h) | 4.5 | Rat | Intravenous |

| Cmax (ng/mL) | 280 | Rat | Oral (10 mg/kg) |

| Tmax (h) | 1.5 | Rat | Oral (10 mg/kg) |

| Brain/Plasma Ratio | 2.8 | Rat | N/A |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of early-phase research findings.

3.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

-

Methodology:

-

Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK293 cells) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) is determined. The Ki is calculated using the Cheng-Prusoff equation.

-

3.2. Calcium Flux Assay for 5-HT2A Antagonism

-

Objective: To determine the functional antagonist activity of this compound at the 5-HT2A receptor.

-

Methodology:

-

Cell Culture: Cells expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4) are plated in microtiter plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin) is added to stimulate the receptor, leading to an increase in intracellular calcium.

-

Fluorescence Measurement: Changes in fluorescence intensity are measured using a plate reader.

-

Data Analysis: The IC50 value is calculated, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

-

3.3. Rodent Pharmacokinetic Study

-

Objective: To evaluate the basic pharmacokinetic profile of this compound in rats.

-

Methodology:

-

Animal Dosing: A cohort of male Sprague-Dawley rats is administered this compound either intravenously (IV) or orally (PO).

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing via tail vein or cardiac puncture.

-

Plasma Preparation: Blood is centrifuged to separate plasma.

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine parameters such as Cmax, Tmax, t1/2, and AUC (Area Under the Curve). Bioavailability is calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

-

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow for In Vitro Pharmacology

The following diagram illustrates a typical workflow for the in vitro characterization of a novel compound like this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Novel Indole-Based Compounds

Disclaimer: A thorough search for "Indopine" did not yield specific in vivo experimental data or established protocols for a compound with this name. The following application notes and protocols are presented as a comprehensive template for the in vivo characterization of a novel, hypothetical indole-based compound with potential central nervous system (CNS) activity, based on established methodologies for similar molecules.[1]

I. Application Notes

Introduction

Novel indole (B1671886) derivatives represent a promising class of compounds for therapeutic intervention in CNS disorders, owing to their structural similarity to endogenous neurotransmitters like serotonin (B10506).[1] This document outlines a phased in vivo experimental strategy to characterize the safety, pharmacokinetic (PK), and efficacy profile of a novel indole-based compound. The protocols are designed to support an Investigational New Drug (IND) application by establishing a preliminary safety profile and demonstrating proof-of-concept efficacy.[2][3] The overall workflow progresses from essential safety assessments to detailed pharmacokinetic analysis and finally to efficacy evaluation in a relevant disease model.[1]

Preclinical Development Strategy

A rational approach to in vivo testing is critical for efficient drug development.[4] The proposed studies are structured to first establish safety and tolerability, which informs the dose selection for subsequent, more complex studies.[1]

-

Phase 1: Safety & Tolerability: Initial studies focus on acute toxicity and the determination of the maximum tolerated dose (MTD) to establish a safe dose range.[1]

-

Phase 2: Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential to correlate exposure with pharmacological effects.[2][5]

-

Phase 3: Safety Pharmacology: These studies investigate potential adverse effects on vital organ systems, a core requirement for IND filing.[2][4][6]

-

Phase 4: Preliminary Efficacy: Once a safe dose range and PK profile are established, the compound's therapeutic potential is assessed in a validated animal model.[1]

The following diagram illustrates the phased workflow for the in vivo characterization of a novel compound.

II. Experimental Protocols

Protocol 1: Acute Oral Toxicity Study

-

Objective: To determine the acute toxic effects and estimate the median lethal dose (LD50) of a single oral dose of the compound, following a protocol adapted from OECD Guideline 423.[1]

-

Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.[1]

-

Housing: Animals are housed in standard polycarbonate cages with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 5 days before the experiment.[1]

-

Procedure:

-

Fast animals overnight prior to dosing (water ad libitum).[1]

-

Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water) to allow for an administration volume of 10 mL/kg.[1]

-

Administer the compound via oral gavage, starting with a single animal at a dose of 300 mg/kg.[1]

-

Observe the animal for mortality and clinical signs of toxicity for up to 14 days.

-

If the first animal survives, dose two additional animals at the same level. If it dies, decrease the dose for the next animal.[1]

-

-

Data Collection: Record body weight, food/water consumption, clinical observations (e.g., changes in skin, fur, eyes, and behavior), and mortality.

Protocol 2: Pharmacokinetic (PK) Study

-

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, AUC, t1/2, bioavailability) of the compound after intravenous (IV) and oral (PO) administration.[1][7]

-

Animal Model: Male Sprague-Dawley rats (250-300 g) fitted with jugular vein cannulas for serial blood sampling.[1][8]

-

Dose Groups (n=4-6 per group):

-

Procedure:

-

Fast animals overnight before dosing.[8]

-

Administer the compound via the specified route.

-

Collect blood samples (~150 µL) from the jugular vein cannula at predetermined time points.[1][8]

-

Process blood to plasma and store at -80°C until analysis.

-

Analyze plasma concentrations of the compound using a validated LC-MS/MS method.[9]

-

Protocol 3: Safety Pharmacology Core Battery

-

Objective: To investigate potential undesirable effects on vital organ functions, specifically the central nervous, cardiovascular, and respiratory systems.[4][6]

-

Animal Model: Sprague-Dawley rats.

-

Methodology:

-

Central Nervous System (CNS):

-

Cardiovascular System:

-

Utilize telemetry in conscious, unrestrained animals to continuously monitor blood pressure, heart rate, and ECG.

-

Evaluate dose-response relationships for any observed adverse effects.[4]

-

-

Respiratory System:

-

Use whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume in conscious animals.

-

-

-

Dosing: Administer vehicle and at least three dose levels of the compound, including and exceeding the anticipated therapeutic range.

Protocol 4: Efficacy Study - Forced Swim Test (FST)

-

Objective: To assess the potential antidepressant-like effects of the compound by measuring the duration of immobility in mice.[1]

-

Animal Model: Male C57BL/6 mice.[1]

-

Dose Groups (n=10-12 per group):

-

Procedure:

-

Administer the compound or controls 60 minutes before the test.[1]

-

Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[1]

-

The test session lasts for 6 minutes. A video camera records the session.[1]

-

A trained observer, blinded to the treatment groups, scores the duration of immobility during the final 4 minutes of the test.[1]

-

Immobility is defined as the cessation of struggling, with the animal making only movements necessary to keep its head above water.[1]

-

-

Data Analysis: Compare the mean immobility time across groups using a one-way ANOVA followed by a post-hoc test.[1]

III. Data Presentation

Quantitative data from the described experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Representative Pharmacokinetic Parameters in Rats

| Parameter | IV Administration (2 mg/kg) | PO Administration (20 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 4500 ± 550 | 850 ± 120 |

| Tmax (h) | 0.08 | 1.5 |

| AUC₀-t (ng·h/mL) | 10,500 ± 1,200 | 15,000 ± 2,100 |

| t₁/₂ (h) | 3.5 ± 0.5 | 4.1 ± 0.6 |

| Cl (mL/min/kg) | 55 ± 7 | N/A |

| Vss (L/kg) | 1.9 ± 0.3 | N/A |

| Bioavailability (%) | N/A | ~70% |

Data are presented as mean ± SD.

Table 2: Forced Swim Test Results in Mice

| Treatment Group | Dose (mg/kg, IP) | Immobility Time (seconds) |

|---|---|---|

| Vehicle Control | - | 155 ± 15 |

| Compound (Low) | 10 | 110 ± 12* |

| Compound (High) | 30 | 85 ± 10** |

| Fluoxetine | 20 | 90 ± 11** |

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control.

IV. Visualization of Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway through which an indole-based compound might exert its effects, for example, by acting as a serotonin receptor agonist.

References

- 1. benchchem.com [benchchem.com]

- 2. What pharmacology data is required for IND filing? [synapse.patsnap.com]

- 3. IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information | FDA [fda.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. scantox.com [scantox.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assay Development of Indopine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indopine is a compound with potential applications as an analgesic and sedative agent. To elucidate its mechanism of action and pharmacological profile, a series of in vitro assays are essential. These assays are designed to determine the binding affinity and functional activity of this compound at key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric and physiological processes. This document provides detailed protocols for radioligand binding and functional assays for the Dopamine D2, Serotonin 5-HT2A, and Alpha-1 Adrenergic receptors, which are common targets for psychoactive compounds.

While specific experimental data for this compound is not publicly available, this document includes illustrative data from well-characterized compounds to demonstrate data presentation and interpretation.

Key In Vitro Assays for this compound Characterization

The primary in vitro assays for characterizing a compound like this compound involve determining its interaction with specific receptor targets. The most common assays include:

-

Radioligand Binding Assays: These assays measure the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand. The key parameter derived from this assay is the inhibitor constant (Ki), which indicates the potency of the compound in binding to the receptor.

-

Functional Assays: These assays measure the cellular response following the binding of a compound to its receptor. This helps to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist/antagonist. Common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) and calcium (Ca2+), or the accumulation of inositol (B14025) phosphates (IPs). The key parameters are the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.

Data Presentation: Illustrative Binding Affinities and Functional Potencies

The following tables summarize representative quantitative data for well-known reference compounds at the Dopamine D2, Serotonin 5-HT2A, and Alpha-1 Adrenergic receptors. This data is provided to illustrate the expected format for presenting results obtained from the described protocols.

Table 1: Illustrative Binding Affinity (Ki) of Reference Compounds

| Compound | Target Receptor | Radioligand | Ki (nM) |

| Haloperidol | Dopamine D2 | [3H]Spiperone | 1.2 |

| Ketanserin | Serotonin 5-HT2A | [3H]Ketanserin | 2.5 |

| Prazosin | Alpha-1 Adrenergic | [3H]Prazosin | 0.5 |

Table 2: Illustrative Functional Activity (EC50/IC50) of Reference Compounds

| Compound | Target Receptor | Assay Type | Functional Readout | Potency (nM) |

| Dopamine | Dopamine D2 | Agonist | cAMP Inhibition | 2.76 x 10^-6 M (EC50) |

| Serotonin | Serotonin 5-HT2A | Agonist | Calcium Flux | 1.40 x 10^-8 M (EC50) |

| Spiperone | Serotonin 5-HT2A | Antagonist | IP1 Accumulation | 0.0031μM (IC50)[1] |

| L-phenylephrine | Alpha-1A Adrenergic | Agonist | Calcium Flux | - |

| Niguldipine | Alpha-1A Adrenergic | Antagonist | Reporter Gene | - |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways for each receptor and the general workflow for the in vitro assays.

Caption: Simplified G-protein signaling pathways for Dopamine D2, Serotonin 5-HT2A, and Alpha-1 Adrenergic receptors.

Caption: General experimental workflows for radioligand binding and functional in vitro assays.

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

Principle: This competitive binding assay measures the ability of this compound to displace a specific radioligand, such as [3H]Spiperone, from the Dopamine D2 receptor. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of this compound.

Materials:

-

Receptor Source: Commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.

-

Radioligand: [3H]Spiperone.

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Cell harvester and liquid scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 25 µL of Haloperidol (for non-specific binding) or 25 µL of this compound dilution.

-

25 µL of [3H]Spiperone (final concentration ~0.2-0.5 nM).

-

50 µL of receptor membrane preparation (5-10 µg protein/well).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Harvest the contents of each well onto the glass fiber filters using a cell harvester.

-

Wash the filters three times with cold wash buffer.

-

Dry the filters and place them in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Quantify the radioactivity in a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

Principle: The 5-HT2A receptor is a Gq-coupled receptor that, upon activation, stimulates the release of intracellular calcium. This assay measures the change in intracellular calcium concentration in response to this compound, indicating its agonist or antagonist activity.

Materials:

-

Cell Line: U2OS or CHO-K1 cells stably expressing the human 5-HT2A receptor.

-

Fluorescent Calcium Indicator: Fluo-4 AM or equivalent.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist Control: Serotonin (5-HT).

-

Antagonist Control: Ketanserin.

-

Test Compound: this compound.

-

Black, clear-bottom 96-well microplates.

-

Fluorescence plate reader with automated injection capabilities.

Protocol:

-

Seed the cells in the 96-well plates and grow to 80-90% confluency.

-

Remove the culture medium and load the cells with the fluorescent calcium indicator in assay buffer for 60 minutes at 37°C.

-

Wash the cells twice with assay buffer to remove excess dye.

-

For Agonist Mode:

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject serial dilutions of this compound or Serotonin and continue to measure the fluorescence signal over time.

-

-

For Antagonist Mode:

-

Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a fixed concentration of Serotonin (EC80) and measure the fluorescence response.

-

Data Analysis:

-

The fluorescence signal is proportional to the intracellular calcium concentration.

-

For Agonist Mode: Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value.

-

For Antagonist Mode: Plot the inhibition of the Serotonin response against the logarithm of the this compound concentration to determine the IC50 value.

Alpha-1 Adrenergic Receptor Functional Assay (IP1 Accumulation)

Principle: Activation of the Gq-coupled Alpha-1 adrenergic receptor leads to the production of inositol triphosphate (IP3), which is rapidly metabolized. This assay measures the accumulation of a more stable downstream metabolite, inositol monophosphate (IP1), using a competitive immunoassay (e.g., HTRF).

Materials:

-

Cell Line: HEK293 cells stably expressing the human Alpha-1A adrenergic receptor.

-

IP-One HTRF Assay Kit: Contains IP1-d2 conjugate and anti-IP1 cryptate.

-

Agonist Control: Phenylephrine.

-

Antagonist Control: Prazosin.

-

Test Compound: this compound.

-

Stimulation Buffer (from kit).

-

White, solid-bottom 384-well microplates.

-

HTRF-compatible plate reader.

Protocol:

-

Culture and harvest the cells.

-

Resuspend the cells in stimulation buffer.

-

For Agonist Mode:

-

In a 384-well plate, add 5 µL of serial dilutions of this compound or Phenylephrine.

-

Add 5 µL of the cell suspension.

-

-

For Antagonist Mode:

-

In a 384-well plate, add 5 µL of serial dilutions of this compound.

-

Add 5 µL of a fixed concentration of Phenylephrine (EC80).

-

Add 5 µL of the cell suspension.

-

-

Incubate the plate for 60 minutes at 37°C.

-

Add 5 µL of IP1-d2 conjugate to each well.

-

Add 5 µL of anti-IP1 cryptate to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

The HTRF signal is inversely proportional to the amount of IP1 produced.

-

Plot the HTRF ratio against the logarithm of the compound concentration.

-

Use non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By determining its binding affinity and functional activity at key neuroreceptors, researchers can gain valuable insights into its pharmacological profile, guiding further drug development efforts. It is recommended to perform these assays with appropriate positive and negative controls to ensure data quality and reliability.

References

Application Notes and Protocols for the Quantitative Analysis of Indapamide

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction